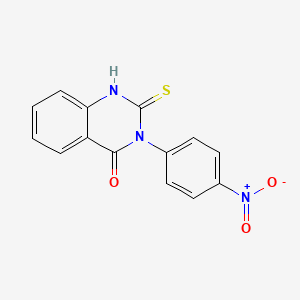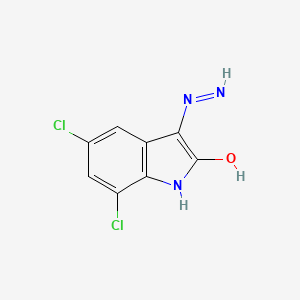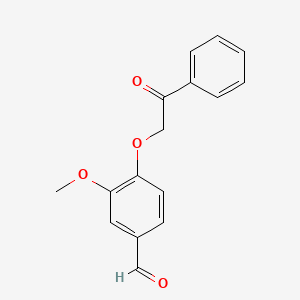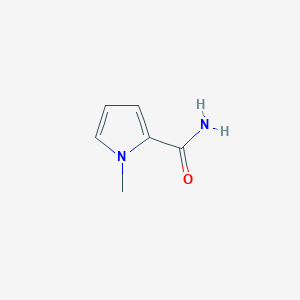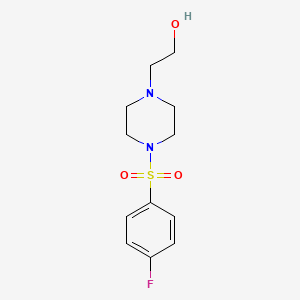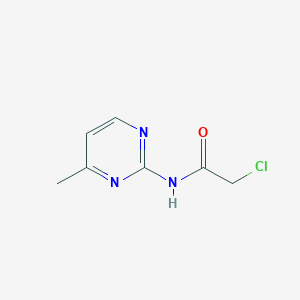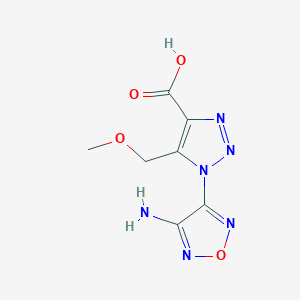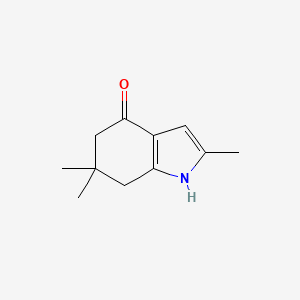
2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one
Vue d'ensemble
Description
2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one, also known as 7-oxo-DHEA, is a naturally occurring metabolite of dehydroepiandrosterone (DHEA). It is an important intermediate in the biosynthesis of steroid hormones, including testosterone, estrogen, and progesterone. It is also known to have various biological activities, including anti-inflammatory and anti-proliferative effects. In recent years, 7-oxo-DHEA has become increasingly popular as a dietary supplement, due to its purported health benefits.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Efficient Synthesis Techniques : A catalyst-free, one-pot procedure for preparing functionalized dihydro-1H-indol-4(5H)-ones, including 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one, has been developed. This process emphasizes operational simplicity, high yields, and the avoidance of traditional purifications and chromatography (Wang & Shi, 2013).
- Bicyclization Processes : The compound has been synthesized using tandem cycloaddition and intramolecular trapping strategies, highlighting its versatility and accessibility for various chemical syntheses (Li et al., 2014).
Crystal Structure and Analysis
- Crystal Structure Details : Studies on crystal structure have been conducted, providing insights into the molecular and crystallographic properties of derivatives of 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one. This contributes to a deeper understanding of its physical and chemical behavior (Vázquez-Vuelvas et al., 2011).
Applications in Organic Chemistry and Medicinal Research
- Versatility in Organic Synthesis : The compound serves as a key building block in organic synthesis, used in the creation of various heterocyclic structures, indicating its broad utility in chemical synthesis (Alizadeh & Bayat, 2015).
- Potential in Pharmaceutical Development : Derivatives of this compound have been explored for their potential in medicinal applications, such as in the development of new pharmaceuticals and biologically active compounds (Tariq et al., 2020).
Bioactive and Photophysical Properties
- Bioactivity : Research on derivatives of this compound has shown promising bioactive properties, suggesting potential applications in the development of biologically active materials and therapeutics (Mahmood et al., 2022).
- Photophysical Studies : Investigations into the photophysical properties of derivatives have opened avenues for applications in areas like sensor development and optical materials (Steponavičiūtė et al., 2014).
Propriétés
IUPAC Name |
2,6,6-trimethyl-5,7-dihydro-1H-indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-4-8-9(12-7)5-11(2,3)6-10(8)13/h4,12H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMCSZGMQXHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)CC(CC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361226 | |
| Record name | 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one | |
CAS RN |
69595-03-5 | |
| Record name | 1,5,6,7-Tetrahydro-2,6,6-trimethyl-4H-indol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69595-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

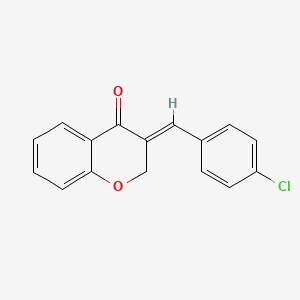
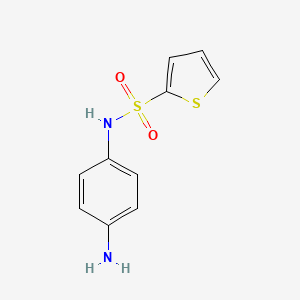
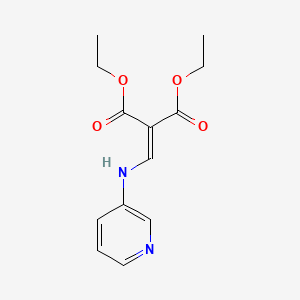
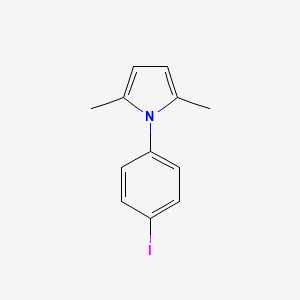
![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)
